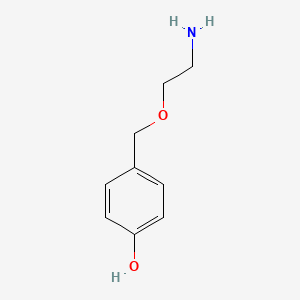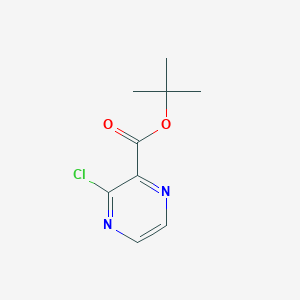
tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H14N2O3 . It is known for its use as an intermediate in the synthesis of various pharmaceuticals and fine chemicals . The compound features a pyridine ring substituted with a formyl group and a tert-butyl carbamate group, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate typically involves the reaction of 5-formylpyridine with tert-butyl carbamate under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. For example, (5-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester can be reacted with a formylating agent in the presence of a palladium catalyst and a base such as TMEDA (N,N,N’,N’-Tetramethylethylenediamine) in tetrahydrofuran (THF) solvent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Carboxypyridin-2-yl)methyl)carbamate.
Reduction: 5-Hydroxymethylpyridin-2-yl)methyl)carbamate.
Substitution: Halogenated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Chemistry: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving pyridine derivatives. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It is a key intermediate in the production of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl (5-bromopyridin-2-yl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (6-formylpyridin-2-yl)carbamate
Comparison: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate is unique due to the presence of both a formyl group and a tert-butyl carbamate group on the pyridine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
tert-butyl N-[(5-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-7-10-5-4-9(8-15)6-13-10/h4-6,8H,7H2,1-3H3,(H,14,16) |
Clé InChI |
VAEPXTAEFYPMOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)


![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)


